N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
399-07-5
VCID:
VC21305126
InChI:
InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
SMILES:
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Molecular Formula:
C14H11FN2OS
Molecular Weight:
274.32 g/mol
N-benzoyl-N'-(4-fluorophenyl)thiourea
CAS No.: 399-07-5
Cat. No.: VC21305126
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399-07-5 |
|---|---|
| Molecular Formula | C14H11FN2OS |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
| Standard InChI Key | FPBYQPBSPJYQJD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N=C(NC2=CC=C(C=C2)F)S |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator